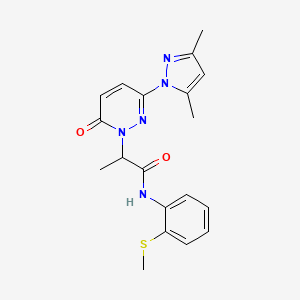
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)propanamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)propanamide has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by its complex structure, which includes a pyrazole ring, a pyridazine moiety, and a methylthio-substituted phenyl group. The molecular formula is C16H19N5O2S, with a molecular weight of approximately 351.42 g/mol.
Anticancer Properties
Research indicates that compounds containing pyrazole and pyridazine moieties exhibit significant anticancer properties. For instance, derivatives of 3,5-dimethyl-1H-pyrazole have shown promising results in inhibiting cancer cell proliferation.
Key Findings:
- Antiproliferative Activity : Studies have demonstrated that related compounds can reduce mTORC1 activity and increase autophagy in cancer cells. This mechanism is crucial for developing new anticancer therapies .
- Mechanism of Action : The interaction with mTORC1 suggests that these compounds may disrupt normal cellular processes, leading to increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study is essential to understand how modifications to the core structure affect biological activity. The following table summarizes key derivatives and their observed biological activities:
Study 1: MIA PaCa-2 Cell Line
In a study involving the MIA PaCa-2 pancreatic cancer cell line, selected pyrazole derivatives were shown to significantly reduce cell viability at submicromolar concentrations. The mechanism involved the modulation of autophagy pathways and mTOR signaling .
Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of a related compound in tumor-bearing mice models. Results indicated a marked reduction in tumor size compared to controls, highlighting the potential for clinical applications in cancer therapy .
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(2-methylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-11-13(2)23(21-12)17-9-10-18(25)24(22-17)14(3)19(26)20-15-7-5-6-8-16(15)27-4/h5-11,14H,1-4H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGMDMIFYCHCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC=C3SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














